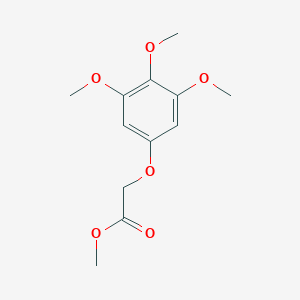

ethyl 4-(1H-tetrazol-1-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

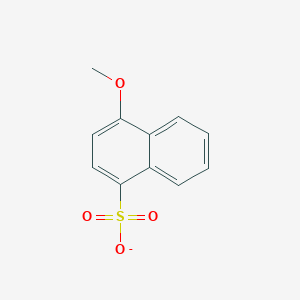

Ethyl 4-(1H-tetrazol-1-yl)benzoate is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.22 . It is used for proteomics research .

Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat. They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

Ethyl 4-(1H-tetrazol-1-yl)benzoate has a molecular formula of C10H10N4O2 and a molecular weight of 218.22 . More detailed physical and chemical properties are not directly available.Applications De Recherche Scientifique

Medicinal and Pharmaceutical Applications

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . They are used in the synthesis of various drugs due to their biological activities. For instance, they have been used in the development of antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive drugs .

DNA Synthesis

Dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

Eco-friendly Synthesis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

Biological Activity Synthesis

Tetrazoles are used in the synthesis of compounds with various biological activities. For example, they have been used in the synthesis of compounds that exhibited antifungal activity, antimicrobial activity against the mycobacterium tuberculosis strain H37Rv, antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1), as well as anticancer activity against various cancer cell lines .

Receptor-Ligand Interactions

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Cell Membrane Penetration

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Synthesis of Pyridine Derivatives

A novel series of (1H-tetrazol-1-yl) pyridine derivatives were synthesized and characterized, evaluated their anti-inflammatory, analgesic, ulcerogenic potential, antioxidant, and antibacterial activities .

Material Chemistry

Scientists and researchers are currently interested in the astonishing chemistry of tetrazoles due to their diverse applications, predominantly in the area of material chemistry .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of ethyl 4-(1H-tetrazol-1-yl)benzoate are currently unknown. This compound is a product for proteomics research

Mode of Action

Tetrazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding

Result of Action

Some tetrazole derivatives have shown significant inhibitory effects in certain contexts , but the specific effects of this compound require further investigation.

Propriétés

IUPAC Name |

ethyl 4-(tetrazol-1-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-3-5-9(6-4-8)14-7-11-12-13-14/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRINKFBMZVKNSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=NN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(1H-tetrazol-1-yl)benzoate | |

Q & A

Q1: How was ethyl 4-(1H-tetrazol-1-yl)benzoate synthesized in the study?

A1: Ethyl 4-(1H-tetrazol-1-yl)benzoate (labeled as S1 in the study) was synthesized through a single-step reaction. Ethyl 4-aminobenzoate was reacted with sodium azide and triethyl orthoformate in hot glacial acetic acid []. This reaction efficiently formed the tetrazole ring, yielding the desired compound.

Q2: What was the significance of synthesizing ethyl 4-(1H-tetrazol-1-yl)benzoate in the context of the research?

A2: Ethyl 4-(1H-tetrazol-1-yl)benzoate served as a crucial starting material for synthesizing a series of tetrazole derivatives in the study []. The researchers aimed to investigate the antioxidant potential of various tetrazole-containing compounds. By modifying ethyl 4-(1H-tetrazol-1-yl)benzoate, they could analyze how structural changes impacted the antioxidant activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]-2-ethoxyphenoxy]-N,N-dimethylethanamine](/img/structure/B374102.png)

![1-{5-Chloro-2-[(2,5-dichlorophenyl)sulfanyl]phenyl}ethanone](/img/structure/B374104.png)

![1-(3-Methyl-11-phenyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl)piperidine](/img/structure/B374106.png)

![N-{4-chloro-2-[(2,5-dichlorophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B374118.png)

![N-(5-chloro-2-{[4-(methylsulfanyl)phenyl]sulfanyl}benzyl)-N,N-dimethylamine](/img/structure/B374120.png)

![N-[ethyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B374121.png)

![4-[(6,11-Dihydrodibenzo[b,e]thiepin-11-ylmethyl)amino]-2-quinazolinecarboxylic acid](/img/structure/B374122.png)

![1-[2-(2,4-dichlorophenyl)sulfanyl-4-fluorophenyl]-N,N-dimethylmethanamine](/img/structure/B374126.png)